molecular formula C20H27N3O2 B6578585 3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(3-methylbenzoyl)piperidine CAS No. 1105200-50-7

3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(3-methylbenzoyl)piperidine

Cat. No.: B6578585
CAS No.: 1105200-50-7
M. Wt: 341.4 g/mol
InChI Key: MQEYWEUNLPHQDP-UHFFFAOYSA-N
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Description

3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(3-methylbenzoyl)piperidine is a synthetic compound characterized by its unique chemical structure, which incorporates a piperidine core, an oxadiazole ring, and a methylbenzoyl group. This specific arrangement lends the compound distinct chemical and physical properties, making it a subject of interest in various scientific research and industrial applications.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • The synthesis of 3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(3-methylbenzoyl)piperidine typically involves a multi-step process. A common approach includes the formation of the oxadiazole ring through the reaction of an appropriate hydrazide with a carboxylic acid derivative, followed by coupling with a piperidine derivative.

    • Conditions such as temperature, solvent choice, and catalysts are crucial. Common solvents include ethanol or dimethyl sulfoxide, and catalysts like acetic acid or trifluoroacetic acid may be used.

  • Industrial Production Methods

    • Scaling up the synthesis for industrial purposes often requires optimization of reaction conditions to improve yield and purity. Continuous flow chemistry techniques and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : This compound may undergo oxidation, where the presence of functional groups like the methylbenzoyl may facilitate the formation of oxidative products.

    • Reduction: : Reductive reactions could target the oxadiazole ring, potentially leading to the formation of corresponding amines.

    • Substitution: : The compound is susceptible to nucleophilic or electrophilic substitution reactions, particularly on the benzoyl or oxadiazole rings.

  • Common Reagents and Conditions

    • Oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions.

    • Reducing agents such as lithium aluminum hydride for reduction reactions.

    • Various catalysts and bases for substitution reactions, depending on the desired transformation.

  • Major Products Formed

    • Oxidative products might include hydroxylated derivatives.

    • Reduction could yield amine derivatives.

    • Substitution reactions may produce a wide array of derivatives depending on the reagents used.

Scientific Research Applications

The compound is notable for its wide-ranging applications across different fields:

  • Chemistry: : Utilized in the study of reaction mechanisms and the synthesis of novel chemical entities.

  • Biology: : Investigated for its potential as a biochemical probe or as part of complex biological assays.

  • Medicine: : Potential use in drug discovery, particularly as a pharmacophore in the design of novel therapeutic agents.

  • Industry: : May find applications in materials science, including the design of advanced polymers or as a precursor in the synthesis of functional materials.

Mechanism of Action

  • Mechanism: : The compound exerts its effects through interactions with specific molecular targets, often involving binding to receptor sites or enzymes, leading to alterations in biochemical pathways.

  • Molecular Targets and Pathways: : Could involve modulation of neurotransmitter pathways, enzyme inhibition, or receptor activation, depending on its structural analogs and derivatives.

Comparison with Similar Compounds

  • Similar Compounds

    • Compounds like 1-(3-methylbenzoyl)piperidine and 3-(1,3,4-oxadiazol-2-yl)piperidine share structural elements.

  • Uniqueness

    • The distinct combination of a piperidine core with an oxadiazole ring and a methylbenzoyl group sets it apart, potentially offering unique biological activities or chemical reactivity not observed in its analogs.

This compound stands out for its potential in various scientific domains, driven by its intricate chemical structure and versatile reactivity. Its exploration could lead to significant advancements in several fields, illustrating the profound impact of chemical innovation.

Properties

IUPAC Name

[3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-14-7-5-8-15(11-14)19(24)23-10-6-9-16(13-23)18-22-21-17(25-18)12-20(2,3)4/h5,7-8,11,16H,6,9-10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEYWEUNLPHQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCC(C2)C3=NN=C(O3)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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